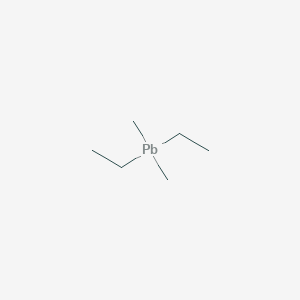

Diethyldimethyllead

Description

Properties

CAS No. |

1762-27-2 |

|---|---|

Molecular Formula |

C6H16Pb |

Molecular Weight |

295 g/mol |

IUPAC Name |

diethyl(dimethyl)plumbane |

InChI |

InChI=1S/2C2H5.2CH3.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H3; |

InChI Key |

OLOAJSHVLXNSQV-UHFFFAOYSA-N |

SMILES |

CC[Pb](C)(C)CC |

Canonical SMILES |

CC[Pb](C)(C)CC |

boiling_point |

51 °C at 13 mm Hg |

Color/Form |

Colorless liquid |

density |

1.79 g/cu cm at 20 °C |

flash_point |

Depending on the specific mixture, flash points may vary from 30-141 °F. /Motor fuel anti-knock mixtures; Motor fuel anti-knock compounds/ |

Other CAS No. |

1762-27-2 |

Pictograms |

Acute Toxic; Health Hazard |

solubility |

In water, 4.6 mg/L at 25 °C (est) |

Synonyms |

diethyldimethyllead dimethyldiethyllead Me2Et2P |

vapor_pressure |

2.2 mm Hg at 25 °C |

Origin of Product |

United States |

Synthetic Methodologies for Diethyldimethyllead and Analogues

Classical Synthetic Routes to Organolead Species

Classical methods for preparing organolead compounds primarily involve the reaction of lead halides with organometallic reagents or organic precursors. These routes typically yield symmetrical tetraalkyllead compounds, which can then be further processed to obtain mixed alkyl derivatives.

Grignard reagents (RMgX), discovered by Victor Grignard in 1900, are fundamental in organometallic synthesis due to their high reactivity and versatility. They are commonly prepared by reacting an organohalogen with metallic magnesium in an ether or tetrahydrofuran (B95107) (THF) solvent under an inert atmosphere. nittokasei.co.jpbritannica.com

For organolead compounds, Grignard reagents react with lead(II) chloride (PbCl₂) to form tetraalkyllead compounds. For instance, the reaction of methylmagnesium chloride (CH₃MgCl) with lead(II) chloride in ether yields tetramethyllead (B1204573) ((CH₃)₄Pb) as a water-clear liquid. acs.orgwikipedia.orgchemeurope.comwikipedia.org

The general reaction can be represented as: 2 PbCl₂ + 4 RMgX → R₄Pb + Pb + 4 MgXCl askfilo.com

This process often involves a disproportionation reaction where lead metal (Pb) is also formed as a byproduct. acs.orgwikipedia.org While this method is effective for symmetrical tetraalkyllead compounds like tetramethyllead and tetraethyllead (B6334599), direct synthesis of mixed tetraalkyllead compounds such as diethyldimethyllead via a single Grignard reaction with a mixture of alkyl halides is less straightforward and typically results in a mixture of products.

| Reactant 1 | Reactant 2 | Product (Example) | Conditions | Reference |

|---|---|---|---|---|

| Methylmagnesium chloride (CH₃MgCl) | Lead(II) chloride (PbCl₂) | Tetramethyllead ((CH₃)₄Pb) | Ether solvent | acs.orgwikipedia.orgchemeurope.comwikipedia.org |

| Ethylmagnesium bromide (C₂H₅MgBr) | Lead(II) chloride (PbCl₂) | Tetraethyllead ((C₂H₅)₄Pb) | Ether solvent | acs.org |

Beyond Grignard reagents, other organic precursors and lead(II) salts have been employed for organolead synthesis. For example, tetramethyllead can also be prepared by the reaction of dimethylzinc (B1204448) ((CH₃)₂Zn) with lead(II) chloride. acs.org

Another significant classical route involves lead tetraacetate (Pb(OAc)₄), a lead(IV) compound that serves as an important reagent for introducing lead into organic molecules. wikipedia.orgchemeurope.com Aryl lead compounds can be synthesized by the direct reaction of certain arene compounds with lead tetraacetate through an electrophilic aromatic substitution mechanism. For instance, anisole (B1667542) reacts with lead tetraacetate to form p-methoxyphenyllead triacetate. wikipedia.orgchemeurope.compublish.csiro.auorgsyn.orgacs.org This reaction typically occurs in solvents like chloroform (B151607) and dichloroacetic acid. orgsyn.org

The general synthesis of diethyl(dimethyl)plumbane, while often achieved through more advanced methods, fundamentally relies on the reaction of lead(II) salts with appropriate organic reagents, demonstrating the interplay between inorganic and organic chemistry in forming these complex structures. solubilityofthings.com

| Lead Salt | Organic Precursor | Product (Example) | Reaction Type | Reference |

|---|---|---|---|---|

| Lead(II) chloride (PbCl₂) | Dimethylzinc ((CH₃)₂Zn) | Tetramethyllead ((CH₃)₄Pb) | Alkylation | acs.org |

| Lead tetraacetate (Pb(OAc)₄) | Anisole (CH₃OC₆H₅) | p-Methoxyphenyllead triacetate (CH₃OC₆H₄Pb(OAc)₃) | Electrophilic Aromatic Substitution | wikipedia.orgchemeurope.comorgsyn.org |

Grignard Reagent-Mediated Syntheses

Advanced Synthetic Approaches to this compound

While classical methods often yield symmetrical tetraalkyllead compounds, the synthesis of mixed tetraalkyllead compounds like this compound typically necessitates more sophisticated approaches, particularly catalytic equilibration.

This compound (Me₂Et₂Pb) is primarily obtained as a component of reaction product mixtures of tetraalkyllead compounds through catalytic equilibration or redistribution reactions. This process involves treating a mixture of symmetrical tetraalkyllead compounds, such as tetramethyllead (TML) and tetraethyllead (TEL), with an appropriate catalyst. nih.govnih.govgoogle.comaston.ac.uk

The catalytic redistribution leads to a random equilibrium mixture containing various mixed tetraalkyllead species, including:

Tetramethyllead ((CH₃)₄Pb)

Tetraethyllead ((C₂H₅)₄Pb)

Triethylmonomethyllead ((CH₃)(C₂H₅)₃Pb)

Trimethylmonoethyllead ((CH₃)₃(C₂H₅)Pb)

this compound ((CH₃)₂(C₂H₅)₂Pb) google.comaston.ac.ukepa.gov

This equilibration process allows for the controlled generation of mixed alkyllead compounds, whose proportions in the final mixture are determined by the initial ratio of the starting symmetrical tetraalkyllead compounds and the equilibrium constants of the redistribution reactions. Calingaert originally coined the term "redistribution reaction" for the equilibration of tetraalkyllead compounds with homologous or structurally isomeric substituents. cdnsciencepub.com Catalysts for these reactions often include metal halides and organometallic halides. cdnsciencepub.com

| Starting Compounds | Catalyst (General) | Products (Equilibrium Mixture) | Reference |

|---|---|---|---|

| Tetramethyllead ((CH₃)₄Pb) + Tetraethyllead ((C₂H₅)₄Pb) | Metal halides, Organometallic halides (e.g., aluminum ethylate) | (CH₃)₄Pb, (C₂H₅)₄Pb, (CH₃)(C₂H₅)₃Pb, (CH₃)₃(C₂H₅)Pb, (CH₃)₂(C₂H₅)₂Pb | nih.govnih.govgoogle.comaston.ac.ukcdnsciencepub.com |

The field of organometallic chemistry is continuously evolving, with a focus on developing more efficient, sustainable, and selective synthetic methods. While specific "emerging techniques" solely for this compound are not extensively documented, broader advancements in organolead and main group organometallic chemistry suggest potential future directions.

Key emerging trends in organometallic synthesis include:

Utilization of Novel Ligands : Research is exploring new ligand designs, such as pincer ligands and macrocyclic ligands, to enhance reactivity and selectivity of metal centers in various reactions. solubilityofthings.com

Transition Metal-Free Coupling Reactions : These reactions offer more sustainable and cost-effective alternatives for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

Electrochemical Synthesis : Electrolysis, particularly using a sacrificial lead anode and a Grignard reagent in an organic solvent, has been explored for preparing organolead compounds like tetraethyllead with potentially higher yields and reduced byproduct formation compared to traditional methods. google.com This electrochemical approach could, in principle, be adapted for mixed alkyllead compounds by using appropriate mixed Grignard reagents or by subsequent equilibration.

Integration with Other Fields : Organometallic chemistry is increasingly integrated with materials science and energy storage, leading to the development of new materials and technologies. numberanalytics.com The synthesis of novel organometallic compounds with semiconducting properties, such as plumboles (lead-containing carbocyclic compounds), represents an advanced area of research. scispace.com

These advancements contribute to a broader understanding of metal-carbon bond formation and reactivity, which may lead to more targeted and efficient syntheses of complex organolead species, including this compound.

Catalytic Equilibration Methods for Mixed Tetraalkyllead Compounds

Principles of Selectivity Control in Organolead Synthesis

Selectivity is a critical aspect of chemical synthesis, aiming to control the outcome of a reaction to produce the desired product with minimal byproducts. In organolead synthesis, controlling selectivity involves managing chemoselectivity, regioselectivity, and stereoselectivity. numberanalytics.comnih.gov

Key principles and strategies for selectivity control include:

Catalyst Control : The choice of catalyst can significantly influence the reaction pathway and product distribution. Catalysts can induce specific reactivities or steer reactions towards desired products. numberanalytics.comethz.ch In the context of mixed tetraalkyllead compounds, specific catalysts are crucial for achieving the desired equilibrium mixture during redistribution reactions. cdnsciencepub.com

Reagent Control : Modifying the structure or reactivity of the reagents can direct the reaction towards a specific outcome. For instance, the nature of the organic precursor and the lead salt in classical syntheses dictates the type of organolead compound formed.

Reaction Condition Control : Parameters such as temperature, pressure, solvent, and the presence of additives can be optimized to enhance selectivity. numberanalytics.comsciopen.com For example, in the arylation of nucleophiles using organolead(IV) tricarboxylates, the presence of a large excess of a coordinating amine like pyridine (B92270) is essential. This amine presumably binds to lead, influencing the reaction mechanism and leading to nucleophilic displacement of an acetate (B1210297) group to a diorganolead intermediate. chemeurope.com

Electronic and Steric Factors : The inherent electronic and steric properties of the substituents on the lead atom play a crucial role in determining bond strengths and reactivity. The C-Pb bond in tetramethyllead is 222 pm long with a dissociation energy of 204 kJ/mol (49 kcal/mol), which is weaker than the C-Sn bond in tetramethyltin (B1198279). wikipedia.orgchemeurope.com The dominance of Pb(IV) in organolead chemistry, despite inorganic lead compounds tending to have Pb(II) centers, is attributed to the inert-pair effect, where the 6s orbital becomes inert due to the higher electronegativity of elements like nitrogen, oxygen, and halides, leading to a stronger contraction of the 6s orbital. wikipedia.orgd-nb.info This destabilization of tetravalent lead by electronegative substituents can dramatically alter reactivity. d-nb.info

Preference for Carbon-Carbon Bond Formation : Organolead(IV) tricarboxylates, for instance, show a marked preference for carbon-carbon bond formation, especially in reactions that produce a quaternary center, acting as electrophilic arylating, vinylating, and alkynylating agents with soft carbon nucleophiles. publish.csiro.au

The careful manipulation of these factors allows chemists to achieve high levels of selectivity in the synthesis of complex organolead compounds, minimizing unwanted side reactions and maximizing the yield of the desired product.

Organometallic Reactivity and Mechanistic Studies of Diethyldimethyllead

Fundamental Carbon-Lead Bond Characteristics and Chemical Reactivity

The chemical behavior of diethyldimethyllead, like other organolead compounds, is fundamentally influenced by the nature of its carbon-lead (C-Pb) bonds. These bonds exhibit specific characteristics that differentiate them from carbon bonds with lighter Group 14 elements, impacting their stability and reactivity.

Homolytic Cleavage and Radical Generation Pathways

The carbon-lead bond is notably weak, a characteristic that facilitates its homolytic cleavage to generate free radicals. wikipedia.orgchemeurope.com This propensity for homolysis is a defining feature of organolead compounds and underpins their utility in various chemical transformations. The process involves the symmetrical breaking of the covalent bond, with one electron from the bonding pair going to each atom, resulting in the formation of two radical species. masterorganicchemistry.com

Organometallic compounds possessing weak metal-carbon bonds are particularly valuable for their ability to generate transient radical species, which can then initiate a wide array of radical reactions. academie-sciences.fr Radical initiators, by definition, are substances capable of producing radical species under mild conditions, and they typically possess weak bonds with low bond dissociation energies. wikipedia.org The ease with which the C-Pb bond undergoes homolytic cleavage makes this compound and similar organolead compounds effective radical sources.

Thermochemical Analysis of Carbon-Lead Bond Dissociation Energies

A thermochemical analysis of carbon-lead bonds reveals a trend of decreasing bond strength and increasing bond length as one descends Group 14 of the periodic table (from carbon to silicon, germanium, tin, and lead). wikipedia.orgchemeurope.com This trend signifies that the C-Pb bond is inherently weaker than its lighter congeners.

For instance, the carbon-lead bond in tetramethyllead (B1204573), a related organolead compound, has a length of 222 pm and a bond dissociation energy (BDE) of 49 kcal/mol (204 kJ/mol). wikipedia.org In comparison, the carbon-tin bond in tetramethyltin (B1198279) is shorter at 214 pm and possesses a higher dissociation energy of 71 kcal/mol (297 kJ/mol), highlighting the relative weakness of the C-Pb bond. wikipedia.orgchemeurope.com

Bond dissociation energy values are direct indicators of the energy required for homolytic cleavage and, consequently, reflect the stability of the radicals formed. masterorganicchemistry.com The magnitude of BDEs in organometallic systems, including those of lead, is influenced by a combination of factors such as inductive, resonance, polarizability, and steric effects of the substituents attached to the central metal atom. researchgate.net

Table 1: Comparative Bond Lengths and Dissociation Energies of Group 14 Carbon-Metal Bonds

| Compound | Bond Type | Bond Length (pm) | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Citation |

| Tetramethyllead | C-Pb | 222 | 49 | 204 | wikipedia.org |

| Tetramethyltin | C-Sn | 214 | 71 | 297 | wikipedia.orgchemeurope.com |

Reaction Mechanisms Involving this compound

The unique characteristics of the carbon-lead bond in this compound enable its participation in several key reaction mechanisms within organometallic chemistry, particularly those involving radical pathways, transmetalation, and acid-catalyzed cleavages.

Role as a Radical Initiator in Organic Transformations

Due to the inherent weakness of the C-Pb bond, organolead compounds, including this compound, readily undergo homolytic cleavage to generate free radicals. wikipedia.orgchemeurope.com This property positions them as effective radical initiators in various organic transformations. In its historical application as an antiknock agent, for example, tetraethyllead's purpose was primarily that of a radical initiator. wikipedia.orgchemeurope.com Mixed lead alkyls, such as those containing this compound, have been evaluated for their performance as antiknock compounds, demonstrating their ability to initiate radical processes. onepetro.org

Radical initiators function by producing reactive radical species under relatively mild conditions, which then propagate radical reactions. wikipedia.org While other classes of radical initiators, such as azo compounds and organic peroxides, operate via thermal decomposition or bond scission (e.g., N₂ release from azo compounds, O-O bond cleavage in peroxides), the principle remains the same: generating a reactive species to initiate a chain reaction. wikipedia.orgchempoint.comgoogle.comtcichemicals.com The ease of C-Pb bond homolysis makes this compound a viable source of such initiating radicals for organic synthesis.

Transmetalation Reactions in Organolead Chemistry

Transmetalation is a fundamental organometallic reaction that involves the transfer of ligands, typically organic groups like alkyl or aryl, from one metal center to another. numberanalytics.comwikipedia.orgresearchgate.net This reaction type is a general characteristic of aryl and vinyl organolead compounds. wikipedia.orgchemeurope.comchemeurope.com

Organolead reagents are often more reactive than their organotin counterparts in transmetalation processes. This enhanced reactivity allows for the synthesis of sterically crowded biaryls, which might be challenging to obtain using less reactive organometallic species. wikipedia.orgchemeurope.comchemeurope.com Transmetalation is a crucial step in numerous catalytic cycles, particularly in cross-coupling reactions such as the Stille, Suzuki, Sonogashira, and Negishi couplings, where it facilitates the formation of new carbon-carbon bonds. numberanalytics.comwikipedia.org

A representative example in organolead chemistry involves the displacement of a lead substituent in aryllead triacetates by carbon nucleophiles. For instance, the reaction of p-methoxyphenyllead triacetate with a phenol (B47542) like mesitol (2,4,6-trimethylphenol) results in the exclusive arylation at the aromatic ortho position. This reaction requires the presence of a coordinating amine, such as pyridine (B92270), which is presumed to bind to the lead center during the reaction. Mechanistic studies indicate that this process is insensitive to radical scavengers, ruling out a free radical mechanism and suggesting a nucleophilic displacement of an acetate (B1210297) group by the phenolic group to form a diorganolead intermediate. wikipedia.orgchemeurope.com

Acid-Catalyzed Heterocyclic Cleavage Processes with Organolead Species

Acid-catalyzed heterocyclic cleavage is another significant reaction pathway observed with aryl and vinyl organolead compounds. wikipedia.orgchemeurope.comchemeurope.com These reactions typically proceed through mechanisms involving nucleophilic attack and subsequent cleavage of the carbon-lead bond, often within a heterocyclic system.

The mechanism often involves the nucleophilic displacement of a ligand, such as an acetate group, by a carbon nucleophile (e.g., a phenolic group or the carbanion of a β-dicarbonyl compound) to form a diorganolead intermediate. This is followed by a reductive elimination step, leading to the formation of a new carbon-carbon bond and the release of a lead(II) species. wikipedia.orgchemeurope.com

An illustrative application of this reactivity is in the arylation of 3-(allyloxycarbonyl)chroman-4-ones using aryllead(IV) triacetate. Subsequent acid-catalyzed removal of protecting groups leads to the formation of 2′-hydroxyisoflavones. researchgate.net As noted in the context of transmetalation, certain acid-catalyzed processes involving aryllead triacetates are not inhibited by radical scavengers, suggesting that these reactions proceed via non-radical, likely nucleophilic, mechanisms rather than homolytic pathways. wikipedia.orgchemeurope.com

Carbon-Carbon Coupling Reactions Utilizing this compound

Organolead compounds are valuable reagents in carbon-carbon (C-C) coupling reactions, which are fundamental transformations in organic synthesis for extending carbon frameworks and constructing complex molecules sigmaaldrich.comscholaris.ca. They are generally more reactive than organotin compounds in synthesizing sterically crowded biaryls wikipedia.orgchemeurope.com.

Cross-coupling reactions, a significant class of C-C bond-forming reactions, often employ metal catalysts, predominantly palladium sigmaaldrich.comscholaris.cafiveable.mewikipedia.orgchemistry.coachmdpi.com. The general mechanism for these metal-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination wikipedia.orgacs.org. In the oxidative addition step, an organic halide (RX) reacts with a low-valence metal catalyst (LnM) to form an LnM(R)(X) intermediate wikipedia.org. Subsequently, transmetalation occurs where the second coupling partner (R' from a main group metal such as tin, zinc, silicon, or boron) exchanges with the halide on the metal center to form LnM(R)(R') wikipedia.orgacs.org. The final step is reductive elimination, where the two organic fragments (R and R') join to form the new C-C bond (R-R'), regenerating the catalyst wikipedia.orgacs.org.

A specific example of C-C coupling involving organolead compounds is the reaction of aryllead triacetates with carbon nucleophiles, such as phenols or β-dicarbonyl compounds wikipedia.orgchemeurope.comiupac.org. In these reactions, the lead substituent is displaced by the carbon nucleophile, typically at the aromatic ortho position in the case of phenols wikipedia.orgchemeurope.comiupac.org. The mechanism is proposed to involve nucleophilic displacement of an acetate group by the phenolic group or carbanion to form a diorganolead intermediate wikipedia.orgchemeurope.comiupac.org. This is followed by a reductive elimination step, leading to the formation of a new C-C bond and lead(II) acetate wikipedia.orgiupac.org. Importantly, these reactions are insensitive to radical scavengers, indicating that a free radical mechanism is not involved wikipedia.orgchemeurope.comiupac.org.

Characterization of Organolead Reactive Intermediates

Organolead compounds, including this compound, are known to form various reactive intermediates due to the inherent weakness of the carbon-lead bond, which readily undergoes homolytic cleavage wikipedia.orgchemeurope.com. These intermediates play crucial roles in the reaction pathways of organolead chemistry.

Spectroscopic and Computational Identification of Lead Free Radicals (e.g., Plumbylenes, Plumbylidines)

Reactive intermediates such as lead free radicals (e.g., Me3Pb·), plumbylenes (which are lead carbene counterparts, like [Me2Pb]), and plumbylidines (RPb, formally Pb(I) species that can act as ligands to other metals) can be formed from organolead compounds wikipedia.org. For instance, trimethyllead (B1239934) radicals (Me3Pb·) can be generated by reacting trimethyllead chloride (Me3PbCl) with sodium at low temperatures (77 K) wikipedia.org.

The characterization of these short-lived organolead radical intermediates often employs advanced spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy, sometimes coupled with Electron-Nuclear Double Resonance (ENDOR) spectroscopy, is a powerful tool for identifying and studying free radicals by detecting unpaired electrons nih.govresearchgate.netacs.org. Spin trapping techniques are also utilized, where short-lived radicals react with a diamagnetic spin trap to form a more stable, detectable radical adduct, enabling their identification researchgate.netcapes.gov.br.

Computational methods are increasingly applied in organolead chemistry to understand reaction mechanisms and predict the stability of various species. For example, density functional theory (DFT) calculations have been used to confirm the stability trends of different phases in 2D organolead halide perovskites during degradation processes acs.org. While direct computational identification of plumbylenes or plumbylidines derived specifically from this compound was not detailed in the provided sources, computational chemistry is a recognized approach for understanding the electronic structure and reactivity of such intermediates in organometallic systems.

Disproportionation Pathways of Organolead Intermediates

Reactive organolead intermediates are prone to disproportionation pathways, where a single element undergoes simultaneous oxidation and reduction, resulting in products with different oxidation states wikipedia.orgtestbook.com. This process leads to the breakdown of the intermediate species. For example, plumbylenes, such as [Me2Pb], can disproportionate wikipedia.org. A specific disproportionation reaction cited for organolead compounds is: Me3Pb-Pb(Me)2-PbMe3 → Pb(0) + 2 Me4Pb, illustrating the formation of elemental lead and a more stable tetraalkyllead compound wikipedia.org.

Radical disproportionation is a variant of this process, where two radicals react to form an alkane and an alkene testbook.comucr.edulibretexts.orglibretexts.org. This type of termination reaction is common in radical chain processes ucr.edulibretexts.orglibretexts.org.

In the context of 2D organolead halide perovskites, a unique disproportionation mechanism has been observed during their moisture-induced degradation acs.orgresearchgate.netosti.gov. In this pathway, larger 'n' phases of the perovskite degrade into more stable, smaller 'n' phases and ultimately into lead(II) iodide (PbI2) acs.orgresearchgate.net. This disproportionation process can lead to the formation of a protective, low-'n' surface layer, which contributes to the improved moisture stability of these materials researchgate.netosti.gov.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Diethyldimethyllead Speciation and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating diethyldimethyllead from other compounds in a sample before detection and quantification.

Gas Chromatography (GC) is a widely used separation technique for volatile organic compounds, including tetraalkyllead compounds like this compound. nih.govdrawellanalytical.comestanalytical.com GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase. drawellanalytical.comestanalytical.com

GC-Microwave Plasma Detection (MPD) / Atomic Emission Spectrometry (AES): GC coupled with Microwave Plasma Detection (MPD) or Atomic Emission Spectrometry (AES), often referred to as GC-MIP-AES or GC-AED, is a powerful tool for the determination of tetraalkyllead compounds, including this compound, in various matrices such as the atmosphere, water, sediment, and fish samples. nih.govresearchgate.netnih.gov This system offers element-specific detection, making it highly selective for lead-containing species. researchgate.net For instance, the GC-AED system has been optimized for trace-level analysis of organolead compounds, utilizing specific wavelengths for lead (e.g., 405.78 nm). nih.gov Multicapillary GC coupled with MIP-AES has been shown to allow for fast, species-selective analysis of organolead additives, including all five tetraalkyllead species (MeₙEt₄₋ₙPb, n=1–4), with baseline separation and quantification within 10 seconds. capes.gov.brrsc.org

Table 1: Detection Limits for Tetraalkyllead Compounds in Various Matrices using GC-MPD/AAS

| Matrix | Detection Technique | Analyte Group | Detection Limit (this compound) | Reference |

| Atmosphere | GC-Microwave Plasma Detection | Tetraalkyllead compounds | 0.2 ng/cu m (per individual species for 1-hr air sampling at 6 L/minute) | nih.gov |

| Water | GC-Atomic Absorption Spectrometry | 5 Tetraalkyllead compounds | 0.50 µg/L (for 200 mL water sample) | nih.gov |

| Sediment | GC-Atomic Absorption Spectrometry | 5 Tetraalkyllead compounds | 0.01 µg/g (for 5 g sediment sample) | nih.gov |

| Fish | GC-Atomic Absorption Spectrometry | 5 Tetraalkyllead compounds | 0.025 µg/g (for 2 g fish sample) | nih.gov |

GC-Atomic Absorption Spectrometry (AAS): Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS) is a widely used and effective system for determining specific organometallic compounds, including this compound, in environmental samples. oieau.frslideshare.nettandfonline.com The interfacing of GC to AAS is relatively simple. oieau.fr This technique has been successfully applied to analyze tetraalkyllead compounds in gaseous and liquid samples, as well as in air, water, sediment, and fish samples. nih.gov Hydrogen can be used as an auxiliary gas in GC-quartz tube AAS systems to enhance the atomization of organolead species. oieau.fr GC-AAS offers low detection limits and high precision, making it suitable for trace analysis. slideshare.net

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), coupled with Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a powerful technique for the speciation of organolead compounds, especially for those that are non-volatile or thermally labile. oieau.frmeasurlabs.comwikipedia.orgthermofisher.com LC-MS combines the physical separation capabilities of LC with the mass analysis capabilities of MS, providing accurate data on sample composition and enabling the identification and quantification of various compounds, including those in complex environmental and biological matrices. measurlabs.comwikipedia.org

LC-MS: LC-MS is an effective analytical technique for determining the composition and purity of chemicals, offering high sensitivity and precision for quantitative analyses. measurlabs.com It is particularly useful for analyzing complex, non-volatile, and thermally labile samples. thermofisher.com

LC-ICP-MS: The coupling of LC with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is recognized as a highly effective and widely employed instrumental technique for speciation analysis of elements like lead. ua.esingeniatrics.com LC-ICP-MS provides high sensitivity and multi-element capability, offering significant improvements in detection limits (often three orders of magnitude better than ICP-AES). ingeniatrics.comoup.comnih.govresearchgate.net This technique allows for the determination of inorganic lead (Pb²⁺) and various ionic alkyllead species. oup.comnih.gov It is particularly valuable for understanding the chemical forms of elements in complex samples, as the toxicity, mobility, and bioavailability of elements often depend on their specific species. drawellanalytical.com

Gas Chromatography (GC) with Specialized Detectors (e.g., Microwave Plasma Detection, Atomic Absorption Spectrometry)

Elemental and Molecular Spectroscopic Characterization

Spectroscopic techniques are crucial for the quantification of lead and the structural elucidation of this compound.

Atomic Absorption Spectrometry (AAS) is a common technique for lead quantification. While flame AAS is simple and rapid, it can have limitations in sensitivity and suffer from matrix interferences in complex samples. asianpubs.orggranthaalayahpublication.orgepa.gov Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite (B72142) Furnace AAS (GF-AAS), offers significantly higher sensitivity for trace element analysis. granthaalayahpublication.orgusgs.gov

Graphite Furnace AAS (GF-AAS/ETAAS): GF-AAS is used to determine lead in samples such as water and water-suspended sediment. usgs.gov A sample is placed on a graphite platform, and a matrix modifier may be added to minimize interferences. usgs.gov This method is applicable for lead concentrations in the range of 1 to 25 µg/L, with the analytical range adjustable by varying sample volume or instrumental settings. usgs.gov For complex matrices, preliminary digestion might be required. epa.govusgs.gov The technique involves heating the graphite furnace to temperatures sufficient to atomize lead (e.g., 1800°C to 2500°C). granthaalayahpublication.orgusgs.gov

Hydride Generation AAS (HG-AAS): Hydride generation is a sample introduction technique that can be coupled with AAS for the determination of trace levels of hydride-forming elements, including lead. oieau.frunirioja.esuniovi.esresearchgate.net This technique involves the generation of volatile hydrides in reactions with reagents like sodium tetrahydroborate in acidic media, which helps in isolating the analyte from the matrix and minimizing interferences. researchgate.net

Mass Spectrometry (MS) is a highly versatile technique for structural elucidation and identification of organic compounds, including this compound. When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for analyzing complex mixtures. uoguelph.caresearchgate.net

GC-MS: GC-MS combines the separation power of GC with the identification capabilities of MS. uoguelph.caresearchgate.net As separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. measurlabs.comuoguelph.ca The resulting mass spectrum, which plots the abundance of ions versus their mass-to-charge (m/z) ratio, acts as a unique "fingerprint" for the compound, enabling its identification by matching it with reference spectra. uoguelph.ca GC-MS is widely used for environmental analysis, including the monitoring and tracing of organic contaminants. researchgate.net For this compound, GC-MS can be used to confirm its identity, although the thermal instability and reactivity of some ionic alkyllead compounds can pose challenges for direct GC analysis, often requiring derivatization to more volatile tetraalkyl homologues. tandfonline.comresearchgate.net

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), is a highly accurate and powerful analytical technique used for the detection of trace metals and multi-element determinations. youtube.comtaylorandfrancis.com

Principle and Application: ICP-AES uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at characteristic wavelengths for a particular element. youtube.com The intensity of this emission is indicative of the element's concentration within the sample. youtube.com ICP-AES allows for the simultaneous determination of multiple chemical elements in solutions. taylorandfrancis.comwiley.com It is widely used in environmental science for monitoring toxic and essential element species, including lead, in various matrices. drawellanalytical.comnih.gov While ICP-AES has been used as a lead-specific detector for HPLC, ICP-MS generally offers significantly improved sensitivity and lower detection limits for elemental speciation in environmental and biological samples. oup.comnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Identification (e.g., GC/MS)

Method Validation, Detection Limits, and Interferences in Environmental and Synthetic Samples

Method validation is a fundamental process in analytical chemistry, ensuring that a proposed analytical technique is suitable for its intended use, consistently producing accurate, specific, precise, and robust results jddtonline.infoijrpr.comresearchgate.net. For organolead compounds like this compound, validation typically encompasses parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) jddtonline.infoijrpr.com.

Research findings highlight successful validation efforts for organolead speciation methods. For instance, the supported liquid membrane probe extraction (SLMPE) method, applied to organolead compounds, has demonstrated good extraction recoveries ranging from 85% to 90% and favorable coefficient efficiency between 6 and 7% core.ac.uk. Similarly, an online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-inductively coupled plasma mass spectrometry (HPLC-ICP-MS) method, used for trace lead speciation in water, achieved good spiked recoveries between 93% and 106% for trimethyllead (B1239934) (TML) and tetraethyllead (B6334599) (TEL), indicating high accuracy nih.gov. Automated systems for organolead analysis in rainwater have reported precision (relative standard deviation, RSD) of approximately 5% and recoveries between 92% and 100% .

Table 1: Typical Method Validation Parameters for Organolead Speciation

| Parameter | Typical Range/Value | Method Example | Reference |

| Recovery | 85-100% | SLMPE for organolead compounds, Spiked recoveries | core.ac.uknih.gov |

| Precision (RSD) | ~5% | Automated systems for organolead in rainwater | |

| Accuracy | Good | Spiked recoveries (93-106%) | nih.gov |

| Linearity | Demonstrated | General validation principle | jddtonline.infoijrpr.com |

| Specificity | Demonstrated | LC-LEI for resolving interferences | rsc.org |

The detection limits for this compound vary significantly depending on the matrix and the analytical technique employed. For instance, the determination of tetraalkyllead compounds, including this compound, in air using gas chromatography-atomic absorption spectrometry (GC-AAS) can achieve detection limits of 0.2 ng/m³ per individual species with a 1-hour air sampling at 6 L/minute nih.govnih.gov. In water, sediment, and fish samples, GC-AAS methods have reported detection limits of 0.50 µg/L (for 200 mL water), 0.01 µg/g (for 5 g sediment), and 0.025 µg/g (for 2 g fish), respectively nih.govnih.gov. More advanced techniques, such as GC/Mass Spectrometry (GC/MS) utilizing sodium tetrapropylborate (NaBPr4) for derivatization, have achieved detection limits ranging from 4 to 12 ng/L for a 5 mL sample volume . Gas chromatography-microwave plasma atomic emission detection (GC-MIP-AED) can reach detection limits of approximately 0.1 ng/L for organolead compounds in aqueous samples researchgate.net. For ultra-trace analysis in environmental water, HPLC-ICP-MS typically offers detection limits around several to tens of ng/L, which can be improved to sub ng/L levels with online SPE enrichment nih.gov.

Table 2: Representative Detection Limits for this compound in Various Matrices

| Matrix | Analytical Method | Detection Limit | Reference |

| Air | GC-AAS | 0.2 ng/m³ | nih.govnih.gov |

| Water | GC-AAS | 0.50 µg/L | nih.govnih.gov |

| Water | GC/MS (NaBPr4 derivatization) | 4-12 ng/L | |

| Water | GC-MIP-AED | ~0.1 ng/L | researchgate.net |

| Water | Online SPE coupled HPLC-ICP-MS | Sub ng/L | nih.gov |

| Sediment | GC-AAS | 0.01 µg/g | nih.govnih.gov |

| Fish | GC-AAS | 0.025 µg/g | nih.govnih.gov |

| Rainwater | Automated systems | pg/ml levels |

Interferences pose a significant challenge in the accurate quantification of this compound, particularly in complex environmental and synthetic samples. The determination of organometallics in such matrices is often complicated by matrix effects and the typically low concentrations of the analytes core.ac.ukresearchgate.netwits.ac.za. For instance, laser-enhanced ionization spectrometry (LEI), while highly sensitive, can suffer from interferences caused by easily ionized elements (EIE) like alkali and alkaline-earth metals, especially when analyzing environmental or biological samples with high salt concentrations rsc.org. Coupling liquid chromatography (LC) with LEI has been shown to mitigate this issue by physically resolving the analytes from interfering EIEs rsc.org. At very low concentrations, blank signals and artifacts can also significantly disturb the accuracy and precision of the analysis researchgate.net. The concept of selectivity in analytical chemistry is crucial to ensure that methods can accurately determine specific analytes in mixtures without interference from other components with similar behavior lew.ro.

Development of Novel Analytical Strategies for Organolead Compound Monitoring

The continuous evolution of analytical chemistry has led to the development of novel strategies aimed at enhancing the monitoring of organolead compounds, including this compound. These advancements often focus on improving sample preparation, separation efficiency, and detection sensitivity.

One significant development involves the automation of speciation procedures. Continuous-flow systems incorporating derivatizing reagents, such as sodium tetrapropylborate (NaBPr4), enable complete automation of the speciation process, allowing for direct injection into a gas chromatograph/mass spectrometer (GC/MS) . This approach can significantly reduce analysis time and manual intervention.

Online solid-phase extraction (SPE) coupled with HPLC-ICP-MS represents another advanced strategy for ultra-trace organolead compound analysis in water samples nih.gov. This integrated system allows for efficient enrichment of analytes and rapid separation, achieving detection limits at sub-nanogram per liter levels nih.gov. The technique has demonstrated the ability to separate different organolead species, such as trimethyllead (TML) and tetraethyllead (TEL), within approximately 8 minutes using green mobile phases nih.gov.

The combination of liquid chromatography (LC) with laser-enhanced ionization spectrometry (LEI) offers a highly sensitive method for measuring organolead species, particularly beneficial in environmental and biological matrices that often contain high levels of easily ionized elements rsc.org. LC effectively separates these interferents from the analytes, while the inherent sensitivity of LEI compensates for any dilution effects from the LC mobile phase rsc.org.

Supported Liquid Membrane Probe Extraction (SLMPE) has emerged as a promising technique for the extraction of organolead compounds from aqueous environmental samples core.ac.ukwits.ac.za. This method provides several advantages, including the ability to perform multiple extractions, reduce solvent consumption, and avoid emulsion formation, which are common issues in traditional liquid-liquid extraction methods core.ac.uk.

In situ derivatization techniques have also been explored to simplify sample preparation. For example, the direct derivatization of organolead cations in water samples using reagents like tetrabutylammonium (B224687) tetrabutylborate has been successfully coupled with GC-AAS for the determination of organolead compounds nih.gov.

Further advancements include the coupling of capillary gas chromatographs with inductively coupled plasma time-of-flight mass spectrometers (GC-ICP-TOFMS) for speciation analysis researchgate.net. This combination allows for the production of complete mass spectra at high frequencies, which is ideal for detecting transient signals generated by high-speed chromatographic separations researchgate.net. Additionally, techniques like Solid Phase Microextraction (SPME) are being utilized for collecting volatile organometallic compounds from sample headspace or liquid phases, often preceding gas chromatographic separation researchgate.net.

The integration of isotope dilution with microwave-assisted extraction (MAE) and/or liquid-liquid extraction (LLE) followed by GC-ICP-MS is also being investigated for the determination of various organometallic species, offering potential applicability to organolead compounds core.ac.ukwits.ac.za. These novel strategies collectively contribute to more sensitive, efficient, and reliable monitoring of this compound and other organolead compounds in complex environmental and synthetic matrices.

Environmental Chemistry and Biogeochemical Transformations of Diethyldimethyllead

Environmental Distribution and Transport Mechanisms

The distribution and movement of Diethyldimethyllead in the environment are governed by its physicochemical properties and its interactions with different environmental media. As a member of the tetraalkyllead family, its environmental presence is historically linked to its use as a gasoline additive. acs.orgnih.gov Organolead compounds have been identified in a wide array of environmental matrices, including air, water, soil, sediment, and biota. acs.org

The mobility of this compound in terrestrial and aquatic environments is significantly influenced by the presence of organic matter. nih.gov In soil and sediment, two primary interactions with organic matter dictate its transport potential. Firstly, this compound can adsorb to soil and sediment organic matter, a process which tends to inhibit its mobility and leads to its accumulation in these matrices. nih.gov This sorption process is a key factor attenuating its transport through the soil column and potential leaching into groundwater.

Conversely, the mobility of this compound can be enhanced through the formation of soluble chelate complexes with dissolved organic anions present in the soil solution or water column. nih.gov These complexes can increase the compound's apparent solubility and facilitate its transport away from the initial site of contamination. The balance between these two processes—sorption and chelate formation—is critical in determining the net mobility and environmental distribution of the compound.

Volatilization is considered a major environmental fate process for this compound from both water and soil surfaces. nih.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant. Based on estimation methods, the Henry's Law constant for this compound suggests that volatilization from water surfaces is an important process. nih.gov

Similarly, volatilization from moist soil is expected to be a significant transport mechanism. nih.gov For dry soil, the compound's vapor pressure indicates a potential for volatilization, although this process is likely to be attenuated by adsorption to soil particles. nih.gov

Once volatilized into the atmosphere, this compound exists primarily as a vapor due to its relatively high vapor pressure. nih.gov In this phase, it is subject to atmospheric transport over potentially long distances. Studies on other pollutants have shown that atmospheric transport can carry contaminants thousands of kilometers from their source, leading to deposition in remote regions. nih.govresearchgate.net Organolead compounds, used as tracers for automotive pollution, have been detected in remote environmental archives like polar snow, confirming their capacity for long-range atmospheric transport. acs.orgrsc.org The atmospheric residence time and transport distance are ultimately limited by degradation reactions and deposition processes, including wet deposition (rainout and washout) and dry deposition.

Volatilization Processes from Aquatic and Terrestrial Environments

Transformation Pathways of Organolead Compounds in Environmental Media

This compound, like other organolead compounds, can be transformed in the environment through various abiotic and biotic processes. These transformations involve the sequential removal of alkyl groups, a process known as dealkylation. acs.org

In the atmosphere, this compound is subject to degradation by photochemical reactions. The primary pathway for its atmospheric degradation is the reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov Additionally, direct photolysis, the breakdown of the molecule by direct absorption of sunlight, is also an expected environmental fate. nih.gov These processes limit the atmospheric lifetime of the compound.

The role of microorganisms in the transformation of organometallic compounds is a critical aspect of their environmental fate. nih.gov Microbial processes can include biotransformation, where the compound is enzymatically altered into other substances, and biodegradation, which can lead to the complete breakdown of the organic structure. crccare.comresearchgate.net For organolead compounds in general, dealkylation is a known transformation pathway under environmental conditions. acs.org

Photochemical Degradation Processes

Characterization of Environmental Transformation Products and Metabolites

The transformation of this compound in the environment results in various products, which can arise from both abiotic degradation and biotic (metabolic) processes. While the parent compound is of concern, its transformation products can also have significant environmental and toxicological implications. chalmers.se

The degradation of organolead compounds like this compound generally leads to the formation of ionic organolead species and ultimately to inorganic lead. The initial breakdown products are typically tri- and di-alkyllead compounds, which are often more persistent and toxic than the parent tetraalkyllead compound. For instance, the metabolism of tetraalkyllead compounds can lead to the formation of triethyllead (B1240127) and diethyllead (B1201037) ions. These metabolites are often more water-soluble than the parent compound.

The detection and characterization of these transformation products in various environmental matrices such as water, sediment, and biological tissues are performed using sophisticated analytical techniques. nih.gov Gas chromatography coupled with atomic absorption spectrometry (GC-AAS) or microwave plasma detection are methods used to identify and quantify tetraalkyllead compounds, including this compound, and their metabolites. nih.gov High-resolution mass spectrometry (HRMS) is another powerful tool for identifying unknown transformation products in complex environmental samples. mdpi.com

Environmental Transformation Products of this compound

| Parent Compound | Transformation Product/Metabolite | Formation Process | Analytical Detection Method |

|---|---|---|---|

| This compound | Trialkyllead ions (e.g., Triethyllead) | Metabolism/Degradation | GC-AAS, GC-Microwave Plasma Detection |

| This compound | Dialkyllead ions (e.g., Diethyllead) | Metabolism/Degradation | GC-AAS, GC-Microwave Plasma Detection |

| This compound | Inorganic Lead (Pb²⁺) | Ultimate degradation product | Various spectroscopic methods |

Modeling and Predictive Studies of this compound Environmental Fate

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. researchgate.netrsc.org These models integrate a chemical's physicochemical properties with environmental parameters to simulate its distribution across different media like air, water, soil, and biota. usgs.gov

For this compound, models can predict its partitioning between gas and particle phases in the atmosphere, its potential for long-range transport, and its degradation rates. nih.gov Given its estimated vapor pressure of 2.2 mm Hg at 20°C, atmospheric fate models predict that this compound will exist predominantly as a vapor. nih.gov This is a critical input for models that then calculate its atmospheric lifetime based on reactions with hydroxyl radicals. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a subset of predictive tools that estimate the properties and environmental behavior of a chemical based on its molecular structure. nih.gov For instance, the atmospheric half-life of this compound was estimated using a structure estimation method. nih.gov Predictive models like EPA's CompTox Chemistry Dashboard and ToxCast provide data and predictions on environmental fate and hazard for a vast number of chemicals, including organolead compounds. habitablefuture.org These models are essential for risk assessment, especially for "emerging chemicals" where extensive experimental data may be lacking. diva-portal.org The development of such predictive tools relies on accurate input data and a mechanistic understanding of environmental processes. epa.gov

Predictive Models for this compound's Environmental Fate

| Model Type | Predicted Parameter/Process | Key Input Data for this compound | Example Model/Tool |

|---|---|---|---|

| Atmospheric Fate Model | Atmospheric Half-life, Gas/Particle Partitioning | Vapor Pressure, Reaction Rate with Hydroxyl Radicals | Gas/particle partitioning models |

| Quantitative Structure-Activity Relationship (QSAR) | Physicochemical properties, Degradation rates | Molecular Structure | Structure Estimation Methods |

| Multimedia Fate Model | Environmental Distribution (Air, Water, Soil), Persistence | Vapor Pressure, Henry's Law Constant, Partition Coefficients | ChemCAN, GREAT-ER |

| Predictive Toxicology/Chemistry Databases | Environmental Fate, Hazard Information | Chemical Identity | EPA CompTox Chemistry Dashboard, ToxCast |

Theoretical and Computational Chemistry of Diethyldimethyllead

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For organometallic compounds like diethyldimethyllead, these calculations provide insights that are often difficult or impossible to obtain through experimental means alone. The primary challenge in modeling this compound lies in the presence of the lead atom, a heavy element where relativistic effects become significant. These effects, which are changes in chemical and physical properties due to the high velocity of core electrons, can alter orbital energies and sizes, thereby influencing bonding, structure, and reactivity scispace.com.

Density Functional Theory (DFT) Applications (e.g., geometries, NMR, IR, MEP, FMOs)

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. scispace.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. mdpi.com

Geometries: The first step in most computational studies is geometry optimization, where the lowest energy arrangement of atoms is found. researchgate.net For this compound, DFT calculations would predict bond lengths (Pb-C, C-C, C-H) and bond angles (e.g., C-Pb-C). Studies on other organometallic compounds show that DFT can successfully predict structural parameters. rsc.org The choice of the functional (e.g., B3LYP, PBE0) is critical for obtaining accurate results. rsc.orgijcce.ac.ir

NMR and IR Spectra: DFT can predict spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated to help interpret experimental spectra. wisc.edumoorparkcollege.edu For heavy elements like lead, standard DFT calculations must be augmented to include relativistic effects, particularly spin-orbit coupling, to achieve accurate predictions of NMR chemical shifts for the light atoms (carbon and hydrogen) attached to the lead, a phenomenon known as the Heavy Atom on Light Atom (HALA) effect. rsc.org Machine learning-enhanced DFT approaches have been developed to efficiently compute these relativistic contributions for organotin and organolead compounds. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how this compound might interact with other molecules. ijcce.ac.ir

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an indicator of molecular reactivity and stability. ijcce.ac.irnih.gov DFT is widely used to calculate these orbital energies and visualize their shapes, providing insight into the molecule's electronic transitions and potential reaction sites. ijcce.ac.ir

Ab Initio Methods and Basis Set Selection for Organolead Systems

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles of quantum mechanics without using experimental data for parametrization. numberanalytics.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be highly accurate but are computationally more demanding than DFT. mdpi.compku.edu.cn

A critical choice in any ab initio or DFT calculation is the basis set , which is a set of mathematical functions used to build the molecular orbitals. pku.edu.cn For organolead systems, the choice is particularly important. Standard basis sets (e.g., 6-31G*) are inadequate for heavy elements like lead. Instead, Effective Core Potentials (ECPs) must be used. mdpi.comtandfonline.com ECPs replace the core electrons of the heavy atom with a potential, which accomplishes two things: it reduces the number of electrons in the calculation, saving computational time, and it is designed to implicitly include relativistic effects. mdpi.comtandfonline.com

Commonly used ECPs for lead include those from the LANL2 (Los Alamos National Laboratory) and SDD (Stuttgart/Dresden) groups. mdpi.com Studies on lead(II) hydration, for instance, have employed various ECPs like CEP, LANL2, and SDD in combination with basis sets such as 6-31G* for the lighter atoms to model the system's structure and frequencies. mdpi.com

| Method/Component | Description | Relevance for this compound |

| Ab Initio | Quantum chemistry methods based on first principles, without empirical parameters. Examples: Hartree-Fock (HF), Møller-Plesset (MP2). numberanalytics.com | Provides a high-accuracy, albeit computationally expensive, approach to calculating molecular properties. |

| Basis Set | A set of mathematical functions representing atomic orbitals to construct molecular orbitals. pku.edu.cn | The quality of the result is highly dependent on the choice of basis set. |

| Effective Core Potential (ECP) | Replaces core electrons of a heavy atom with an effective potential. Also known as pseudopotentials. mdpi.com | Essential for calculations on lead to reduce computational cost and incorporate crucial relativistic effects. |

| Common ECPs for Lead | LANL2DZ, SDD, CEP-121G. mdpi.com | These are specifically parameterized to handle the complexities of the lead atom's electronic structure. |

Spectroscopic Property Prediction and Validation against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be validated against experimental measurements to confirm or help elucidate a molecule's structure. libretexts.org This synergy between theory and experiment is a powerful tool in chemical analysis.

For this compound, computational methods can predict key spectroscopic features:

¹H and ¹³C NMR Spectra: The chemical environments of the hydrogen and carbon atoms in the methyl and ethyl groups can be calculated. As noted previously, for accurate ¹³C NMR predictions in organolead compounds, relativistic effects (spin-orbit coupling) must be accounted for. rsc.org A computational approach would involve optimizing the geometry of this compound and then performing an NMR calculation using a method like GIAO (Gauge-Independent Atomic Orbital) at a DFT level that includes relativistic corrections, either directly or through post-calculation models. rsc.org The predicted chemical shifts can then be compared to an experimental spectrum.

IR Spectrum: The vibrational frequencies corresponding to the stretching and bending of bonds (e.g., C-H, C-C, Pb-C) can be calculated. moorparkcollege.edu Comparing the predicted IR spectrum with an experimental one can help assign the observed absorption bands to specific molecular motions. moorparkcollege.edu

The validation process involves a direct comparison of the calculated spectral data with experimental results. A good match provides confidence in both the calculated structure and the computational method used. Discrepancies can point to limitations in the computational model or suggest that the actual structure is different from the one being modeled, perhaps due to solvent effects or intermolecular interactions not included in the calculation.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govyoutube.com An MD simulation generates a trajectory of a system by applying Newton's laws of motion, allowing researchers to observe how a molecule behaves in a more realistic, dynamic environment. nih.govchemcomp.com However, specific MD simulation studies focusing on this compound are not prominent in the surveyed literature. Such a study could, in principle, investigate its diffusion in a solvent or its interaction with a surface.

Related to dynamics is conformational analysis , which is the study of the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. For this compound, rotations can occur around the Pb-C and C-C bonds. The principles are similar to the well-understood conformational analysis of simple alkanes like butane. libretexts.orglumenlearning.com

In butane, rotation around the central C-C bond leads to different conformations (e.g., anti, gauche, eclipsed) with different potential energies due to torsional strain and steric hindrance. maricopa.educhemistrysteps.com The most stable conformation is the anti form, where the bulky methyl groups are 180° apart. maricopa.edu For this compound, one could analyze the rotation of the ethyl groups around the Pb-C bonds. However, studies on related compounds like tetraethyltin (B1219993) (Et₄Sn) and tetraethyllead (B6334599) (Et₄Pb) have suggested that the energy barriers to rotation around the metal-carbon bonds are very low. sci-hub.box This implies that at room temperature, the ethyl groups in this compound are likely rotating very freely, making the molecule highly flexible without a single, strongly preferred conformation.

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. mdpi.commdpi.com This involves locating the structures of reactants, products, and, crucially, the high-energy transition states that connect them. wur.nl By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. wur.nl

For this compound, several reaction types could be explored computationally:

Thermal Decomposition: One of the most important reactions of tetraalkyllead compounds is their decomposition upon heating. A likely first step is the homolytic cleavage of a lead-carbon bond to form radicals: (CH₃)₂Pb(C₂H₅)₂ → (CH₃)₂Pb(C₂H₅)• + •C₂H₅ Computational methods could calculate the bond dissociation energy (BDE) for the Pb-C bond to predict the temperature at which this process becomes significant.

Atmospheric Reactions: Organolead compounds released into the atmosphere can react with atmospheric radicals like the hydroxyl radical (•OH). Computational studies on lead(II) complexes with atmospheric molecules have been performed using DFT to determine the structure and stability of reaction products. tandfonline.com A similar approach could be applied to this compound to investigate reaction pathways with •OH, predicting whether the reaction would proceed via hydrogen abstraction from an ethyl group or by another mechanism.

Application of Quantitative Structure-Property Relationships (QSPR) to Organolead Compounds

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of compounds with their physicochemical properties. researchgate.netmdpi.com The goal is to develop a model that can predict a specific property (like boiling point, solubility, or toxicity) for new or untested compounds based solely on their molecular structure. lumenlearning.comaidic.it

The "structure" is represented by numerical values called molecular descriptors . These can be derived from the molecular graph (topological descriptors) or from quantum chemical calculations (quantum-chemical descriptors). nih.govaidic.it

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of certain atoms | Basic composition of the molecule. aidic.it |

| Topological | Connectivity indices, Wiener index | Atom connectivity and branching. lumenlearning.com |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Electronic structure, reactivity, polarity. nih.gov |

While QSPR models are widely used for organic compounds, their application to organometallics like this compound presents unique challenges. oecd.org The OECD notes that issues such as speciation (the different forms a compound can take in a medium), complexation with other molecules, and the stability of the metal-carbon bond make it difficult to develop reliable models. oecd.org Any QSPR study on organolead compounds would need to carefully consider the choice of descriptors to capture the unique effects of the lead atom and validate the model rigorously to ensure its predictive power is reliable for regulatory or screening purposes. aidic.it

Advanced Applications of Diethyldimethyllead in Chemical Synthesis and Specialized Industries

Organolead Compounds as Reagents in Precision Organic Synthesis

Organometallic compounds, including those of lead, are broadly utilized as reagents in organic synthesis across various industries, such as pharmaceuticals, polymers, and petrochemicals. magtech.com.cn Their ability to drive specific bonding and catalyze reactions makes them valuable in constructing complex organic molecules. magtech.com.cn While Diethyldimethyllead itself is not extensively documented for widespread use in highly specialized precision organic synthesis, its inherent properties as an organolead compound suggest theoretical applicability in certain transformations.

The capacity of organolead compounds to undergo homolytic cleavage and generate free radicals positions them as radical initiators. tcichemicals.comwikipedia.orgwarwick.ac.ukchemeurope.com This property can be leveraged in radical-mediated reactions, which are crucial in various chemical transformations. For example, certain organometallic compounds are known to act as radical initiators in polymerization reactions, influencing the properties of the resulting polymers. warwick.ac.uk Although specific catalytic roles of this compound in complex chemical reactions are not widely detailed in the provided literature, the general principle of organolead compounds as radical initiators indicates a potential for their involvement in processes where controlled radical generation is desired. However, it has been noted that the radical formation from alkyllead compounds can sometimes lead to undesirable polymerization of reactants in certain alkylation attempts.

Stereoselective reactions are those that selectively form one stereoisomer over others, while regioselective reactions favor the formation of one constitutional isomer. wikipedia.orgmasterorganicchemistry.com Organolead compounds, particularly aryl and vinyl organoleads, have been noted for their use in coupling reactions between arene compounds, demonstrating higher reactivity compared to organotin counterparts in synthesizing sterically crowded biaryls. tcichemicals.comwikipedia.orgchemeurope.com This reactivity, coupled with the potential for controlled radical generation, could theoretically be exploited in designing precursors for transformations requiring specific control over molecular architecture. While other organometallic reagents, such as organobismuth and organotin compounds, have established roles in regioselective and stereoselective syntheses wikipedia.orgnih.govmdpi.com, direct detailed research findings on this compound specifically as a precursor for such transformations are not prominently featured in the available information.

Catalytic Roles in Complex Chemical Reactions

This compound in Advanced Materials Science

The field of materials science heavily relies on chemistry for the development of new and enhanced materials. grafiati.commdpi.com Organometallic compounds, due to their diverse structures and reactivity, are increasingly being explored in this domain. epa.gov

Organolead compounds can serve as lead-based reagents in the synthesis of various lead-containing materials. For instance, organolead halides have attracted significant attention for their application in perovskite solar cells, owing to their high power conversion efficiency. magtech.com.cnnih.gov In these applications, organolead compounds act as a crucial component in the preparation procedure, reacting with other substances to form the perovskite material. nih.gov While the specific role of this compound in the synthesis of novel lead-containing functional materials beyond its general classification as an organolead compound is not explicitly detailed, its chemical composition and reactivity could theoretically contribute to such syntheses where a source of organic lead is required.

Organometallic compounds are broadly used in the synthesis of polymers, including in the petrochemical industry. magtech.com.cn Certain organometallic compounds can act as initiators or catalysts in polymerization reactions, influencing the resulting polymer's molecular weight and microstructure. warwick.ac.ukmdpi.com In controlled radical polymerization techniques, organotellurium, organostibine, and organobismuthine compounds have been developed as chain transfer agents to produce polymers with controlled molecular weights and specialized structures, such as block copolymers. tcichemicals.comwarwick.ac.uk While this compound is an organolead compound and thus shares some general characteristics with other organometallics used in polymer chemistry, specific applications of this compound in advanced polymer and composite development, beyond its historical role as a fuel additive, are not extensively documented in the provided sources.

Synthesis of Novel Lead-Containing Functional Materials

Historical and Niche Industrial Uses of Organolead Additives (Focus on Chemical Function)

Historically, this compound was a significant component in fuel additives, particularly as an antiknock agent in aviation gasolines. mdpi.comnih.gov It was part of mixtures of tetraalkyl lead compounds, produced through the catalytic equilibration of tetraethyllead (B6334599) (TEL) and tetramethyllead (B1204573) (TML). mdpi.com

The primary chemical function of this compound and other tetraalkyllead compounds as antiknock agents is rooted in their ability to act as radical initiators. tcichemicals.comwikipedia.orgchemeurope.com During the combustion process in an internal combustion engine, these organolead additives decompose at high temperatures, releasing lead radicals. These radicals interfere with the chain reactions of combustion, effectively suppressing the premature autoignition of the end-gas, which is responsible for engine knocking. By controlling this combustion process, they enable the use of higher compression ratios, leading to increased engine efficiency and peak power. Beyond their antiknock properties, in some older engines, the lead component also provided a solid lubricant for valve gear, preventing microwelds from forming between hot exhaust valves and their seats. mdpi.com

Mechanistic Contributions to Combustion Processes (e.g., Radical Initiation)

The primary mechanistic contribution of tetraalkyllead compounds, including this compound, in combustion processes relates to their ability to act as anti-knock agents. During the combustion of fuel in an internal combustion engine, uncontrolled rapid combustion, known as "knock" or "detonation," can occur, leading to reduced engine efficiency and potential damage. Tetraalkyllead compounds function by interfering with the chain reactions that lead to this premature ignition.

Research into the antiknock effect of these compounds, such as tetraethyllead (TEL), indicates that they decompose at the temperatures and pressures present in the engine cylinder. This decomposition yields lead and short-lived alkyl radicals wikipedia.org. The lead and lead oxides subsequently formed act as scavengers, effectively removing radical intermediates from the combustion reactions wikipedia.org. By capturing these radicals, the lead compounds prevent the uncontrolled propagation of the combustion chain, thereby suppressing knock wikipedia.orgwikipedia.org.

To prevent the accumulation of lead and lead oxide deposits within the engine, which would otherwise cause damage, tetraalkyllead compounds were typically blended with halogen-containing scavengers, such as 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644) wikipedia.orgnih.gov. These scavengers react with the lead during combustion to form volatile lead(II) bromide and lead(II) chloride, which are then exhausted from the engine wikipedia.org. While specific detailed research findings on the unique radical initiation pathways of this compound are not as extensively documented as for tetraethyllead, its function as a tetraalkyllead compound suggests an analogous mechanism of radical scavenging in the combustion environment.

Role in Mixed Tetraalkyllead Formulations

This compound was a component in mixed tetraalkyllead formulations, which were developed to optimize the performance of anti-knock additives in gasoline. These formulations often comprised various tetraalkyllead compounds, including tetramethyllead, tetraethyllead, and mixed ethyl-methyl lead derivatives like this compound fishersci.ca. The use of mixtures allowed for tailored volatility characteristics and anti-knock efficacy across different fuel compositions and engine designs wikipedia.org.

Historical Context and Evolution of Diethyldimethyllead Research

Genesis of Organolead Chemistry: From Early Syntheses to Modern Understanding

The field of organometallic chemistry, which studies compounds containing metal-carbon bonds, began to flourish in the mid-1800s. English chemist Sir Edward Frankland was a pivotal figure, not only for successfully synthesizing diethylzinc (B1219324) and dimethylzinc (B1204448) but also for introducing the term "organo-metallic" in 1852. wikipedia.orgdigitellinc.comresearchgate.net His work laid the conceptual groundwork for understanding the nature of the bond between a metal and an organic group. wikipedia.org

The first foray into organolead chemistry is credited to German chemist Carl Jacob Löwig, who in 1853 reported the synthesis of the first alkyllead compounds by reacting ethyl iodide with a lead-sodium alloy. wikipedia.orgacs.orgebi.ac.ukacs.org Though he initially described his product as a "mixture of radicals," his work successfully opened the door to this new chemical domain. acs.org Shortly after, in 1858, the first fully characterized organolead compound, hexaethyldilead (Pb₂(C₂H₅)₆), was synthesized. wikipedia.orgchemeurope.com These early syntheses marked the birth of organolead chemistry, demonstrating that lead, like other metals, could form stable bonds with carbon-based groups. wikipedia.orgchemeurope.com

The most impactful organolead compound, tetraethyllead (B6334599) (TEL), was also first synthesized by Löwig in 1853. wikipedia.org These pioneering efforts established the fundamental preparative methods, such as the use of Grignard-type reagents and reactions of alkyl halides with lead alloys, that would dominate the field for decades. wikipedia.orgchemeurope.com

Key Theoretical Developments Driving Organolead Research

Several key theoretical concepts have been crucial in shaping the understanding of organolead compounds. A fundamental principle is the tetravalency of lead, an element in the same group as carbon. wikipedia.orgchemeurope.com However, the carbon-lead (C-Pb) bond is significantly weaker and longer than its counterparts in lighter elements of the group (like carbon-tin or carbon-silicon). wikipedia.orgchemeurope.com For instance, the C-Pb bond in tetramethyllead (B1204573) has a dissociation energy of about 204 kJ/mol, which is considerably lower than the 297 kJ/mol for the C-Sn bond in tetramethyltin (B1198279). wikipedia.org This inherent weakness of the C-Pb bond means that organolead compounds can easily undergo homolytic cleavage to form free radicals, a property that became central to their primary application. wikipedia.orgchemeurope.com

Another critical theoretical aspect is the "inert-pair effect." wikipedia.orgalfa-chemistry.com In inorganic chemistry, lead typically exhibits a +2 oxidation state. However, in organolead chemistry, the Pb(IV) state is remarkably dominant. wikipedia.orgalfa-chemistry.com This is because the organic groups are less electronegative than the halides or oxygen found in inorganic salts. This difference leads to a stabilization of the 6s orbital electrons, making them less likely to participate in bonding and favoring the tetravalent state where all four outer-shell electrons are involved. wikipedia.orgalfa-chemistry.com

The concept of transmetalation, the transfer of an alkyl group from one metal to another, was another foundational development. researchgate.net This reaction became a versatile tool in the synthesis of a wide variety of organometallic compounds, including organoleads. researchgate.net Furthermore, the interest in organolead compounds was significantly spurred by the discovery that their thermal decomposition generates free radicals, a key insight that led directly to their large-scale industrial use. researchgate.net

Significant Milestones in Diethyldimethyllead Synthesis, Characterization, and Application

This compound, with the chemical formula (C₂H₅)₂Pb(CH₃)₂, is a mixed tetraalkyllead compound. Unlike its simpler counterparts, tetramethyllead (TML) and tetraethyllead (TEL), it was not typically synthesized directly for its own sake but appeared as a component in mixed alkyllead antiknock agents. tandfonline.com